molecular formula C17H16ClFN4O B6454829 2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549006-39-3

2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454829
CAS No.: 2549006-39-3
M. Wt: 346.8 g/mol
InChI Key: QPWSTCUOZNRYHV-UHFFFAOYSA-N
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Description

The compound “2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a chloro-fluoro phenyl group, and an imidazo[1,2-b]pyridazine group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, tert-butyl groups can be introduced through reactions with isobutene . Chloro-fluoro phenyl groups can be introduced through halogenation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tert-butyl group is a branched alkyl group, the chloro-fluoro phenyl group is a halogenated aromatic ring, and the imidazo[1,2-b]pyridazine group is a fused heterocyclic ring system .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The tert-butyl group is generally quite stable but can undergo reactions under certain conditions . The chloro-fluoro phenyl group can participate in various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl groups are generally hydrophobic and could impact the solubility of the compound . The presence of halogens and nitrogen in the molecule could also affect its properties .

Mechanism of Action

Target of Action

The compound “2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a derivative of imidazole and indole , which are known to bind with high affinity to multiple receptors . These targets play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

The mode of action of this compound is likely related to its interaction with its targets. Imidazole derivatives are known to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . This allows them to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, indole derivatives have been found to influence pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis progression, diabetes management, malaria infection, cholinesterase activity, and more .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

The result of the compound’s action would be the modulation of the biological activities associated with its targets. For example, if the compound targets receptors involved in inflammation, its action could potentially lead to anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility could be affected by the pH of the environment . Additionally, factors such as temperature, presence of other substances, and specific conditions within the body could also influence the compound’s action.

Properties

IUPAC Name

2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O/c1-17(2,3)14-9-23-15(21-14)7-6-13(22-23)16(24)20-12-5-4-10(18)8-11(12)19/h4-9H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWSTCUOZNRYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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